tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate
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Overview
Description
“tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2174008-19-4 . It has a molecular weight of 275.35 . The compound is in the form of an oil and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate” was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The product was characterized spectroscopically and confirmed by X-ray diffraction studies .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.It is stored at a temperature of 4°C . The compound has a molecular weight of 275.35 .
Scientific Research Applications
- Antibacterial and Antifungal Agents : The compound’s structural features make it a candidate for developing novel antibacterial and antifungal drugs. Scientists explore its efficacy against various microorganisms .
- tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate serves as a building block in the synthesis of diverse organic compounds. It participates in reactions to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Medicinal Chemistry and Drug Development
Organic Synthesis
Safety and Hazards
The safety information for “tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram .
properties
IUPAC Name |
tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRZDRYKDCQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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